molecular formula C19H19FN4O2 B2457647 N-(1-carbamoylethyl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide CAS No. 1428118-52-8

N-(1-carbamoylethyl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

Cat. No.: B2457647
CAS No.: 1428118-52-8
M. Wt: 354.385
InChI Key: VLASLBJZRJGSDF-UHFFFAOYSA-N
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Description

N-(1-carbamoylethyl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Regioselective Reduction : The compound's structural analogs serve as key intermediates in the regioselective reduction processes to produce arylethylamine derivatives, which are pivotal for synthesizing isotopically labeled compounds with potential applications in drug development and biological studies (Masuno & Molinski, 2001).
  • Polymer Synthesis : The chemical structure related to this compound is instrumental in the synthesis of novel polyamides and polyimides featuring ether and bulky fluorenylidene units. These materials exhibit high thermal stability and solubility in organic solvents, suggesting their use in high-performance plastics and electronics (Hsiao et al., 1999).
  • Cancer Imaging : Analogues of the compound have been explored as potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase, highlighting their role in advancing diagnostic methods in oncology (Wang et al., 2005).

Material Science

  • Electrochromic and Electrofluorescent Polymers : Research into polymers related to the compound showcases the development of electroactive materials with dual-switching electrochromic and electrofluorescent properties, offering potential applications in smart windows and displays (Sun et al., 2016).

Antitubercular and Antibacterial Activities

  • Drug Development : Derivatives of the compound have been synthesized and evaluated for their antitubercular and antibacterial activities, suggesting their potential as leads for developing new antimicrobial agents. This demonstrates the compound's relevance in the search for novel treatments for infectious diseases (Bodige et al., 2020).

Heterocyclic Chemistry

  • Novel Heterocyclic Compounds : The framework of the compound facilitates the synthesis of diverse heterocyclic structures, which are crucial for the pharmaceutical industry in drug discovery and development processes. This highlights the compound's versatility in contributing to medicinal chemistry (Fahim et al., 2021).

Properties

IUPAC Name

N-(1-amino-1-oxopropan-2-yl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-11-8-14(9-15(10-21)19(26)23-12(2)18(22)25)13(3)24(11)17-7-5-4-6-16(17)20/h4-9,12H,1-3H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLASLBJZRJGSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C(C#N)C(=O)NC(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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